N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[b]thiophene-2-carboxamide
Description
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[b]thiophene-2-carboxamide is a heterocyclic compound featuring a benzo[b]thiophene-2-carboxamide core linked to a 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole moiety via an ethyl spacer. This structure combines a sulfonamide-containing benzothiadiazole ring system with a benzo[b]thiophene carboxamide, which is associated with diverse biological activities, including enzyme inhibition and antimicrobial effects .
Properties
IUPAC Name |
N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c1-20-14-7-3-4-8-15(14)21(26(20,23)24)11-10-19-18(22)17-12-13-6-2-5-9-16(13)25-17/h2-9,12H,10-11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIULMGYRUNCFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[b]thiophene-2-carboxamide typically involves the following steps:
Formation of the benzo[c][1,2,5]thiadiazole moiety:
The 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole is synthesized through the cyclization of an appropriate precursor, such as 2-nitroaniline, using oxidative conditions.
Alkylation Reaction:
The cyclized product is then subjected to an alkylation reaction with a suitable alkyl halide to introduce the ethyl group.
Formation of Benzo[b]thiophene-2-carboxamide:
A separate synthesis process involves the preparation of benzo[b]thiophene-2-carboxylic acid, which is then converted to its corresponding carboxamide.
Final Coupling Reaction:
The two synthesized intermediates are coupled together using an appropriate coupling reagent such as EDC (N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide) under mild conditions to yield the desired compound.
Industrial Production Methods:
In an industrial setting, these processes would be optimized for large-scale production, likely involving streamlined synthesis routes, high-yield reactions, and the use of cost-effective reagents to ensure economic viability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation:
The compound can undergo oxidation reactions, particularly at the sulfur atoms in the benzo[c][1,2,5]thiadiazole moiety, forming sulfone derivatives.
Reduction:
Reduction reactions can target the nitrogen atoms, potentially converting the N-oxide group to an amine.
Substitution:
Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings of the benzo[b]thiophene and benzo[c][1,2,5]thiadiazole moieties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.
Reduction: Metal hydrides such as lithium aluminium hydride (LiAlH₄).
Substitution: Halogenation reagents like bromine (Br₂) for electrophilic substitution, and nucleophiles like sodium methoxide (CH₃ONa) for nucleophilic substitution.
Major Products:
Oxidation leads to sulfone derivatives.
Reduction results in amine derivatives.
Substitution yields halogenated or alkylated derivatives depending on the specific reagents used.
Scientific Research Applications
Biological Activities
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[b]thiophene-2-carboxamide exhibits promising biological activities:
- Antimicrobial Properties : Compounds with similar structures have shown effectiveness against various pathogens.
- Anti-inflammatory Effects : The presence of thiadiazole and thiophene rings suggests potential anti-inflammatory activity.
- Anticancer Potential : Preliminary studies indicate that derivatives may inhibit cancer cell growth in vitro, particularly against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines .
Research Applications
The compound is classified as a bioactive reagent primarily intended for non-human research applications. Its potential uses include:
- Drug Discovery : Investigating its mechanism of action could lead to the development of new therapeutic agents.
- Material Science : The unique structural properties may allow for applications in creating novel materials with specific functionalities.
Case Studies
Recent studies have highlighted the compound's relevance in anticancer research:
- In Vitro Studies : A series of thiadiazole derivatives were synthesized and tested for cytotoxicity against cancer cell lines. The results indicated that some derivatives exhibited significant activity compared to standard chemotherapeutics like cisplatin .
- Molecular Docking Studies : Computational modeling has been employed to predict binding affinities to biological targets such as dihydrofolate reductase (DHFR), providing insights into possible mechanisms of action .
Mechanism of Action
The mechanism of action of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[b]thiophene-2-carboxamide is largely dependent on its interaction with specific molecular targets:
Molecular Targets:
May target proteins, enzymes, or DNA, leading to inhibition or activation of biological pathways.
Pathways Involved:
Could influence cellular processes such as apoptosis, cell cycle regulation, and signal transduction.
Comparison with Similar Compounds
Structural Features
Target Compound vs. Benzo[b]thiophene-2-carboxamide Derivatives
- Key Differences: The benzothiadiazole sulfone group in the target compound distinguishes it from analogs like N-(3-((1H-benzo[d]imidazol-1-yl)methyl)benzyl)benzo[b]thiophene-2-carboxamide (22) (), which features a benzimidazole substituent. The sulfone group may enhance metabolic stability or alter binding interactions compared to non-sulfonamide derivatives . Derivatives such as 3-hydroxy-N-(2-methoxyphenyl)benzo[b]thiophene-2-carboxamide () prioritize hydroxyl and methoxy substituents on the phenyl ring, whereas the target compound’s benzothiadiazole system introduces a fused heterocyclic scaffold. This structural divergence could influence selectivity for targets like monoamine oxidase-B (MAO-B) or indoleamine 2,3-dioxygenase-1 (IDO1) .
Target Compound vs. Thiadiazole-Fused Derivatives
- Synthesis :
- Bioactivity :
Physical Properties
- Melting Points and Spectroscopy: Analogs like N-(2-thio-morpholinothieno[2,3-d]pyrimidin-4-yl)benzo[b]thiophene-2-carboxamide (8i) (m.p. 292–294°C; IR: 1660 cm⁻¹ for C=O) () provide benchmarks. The target compound’s sulfone group may elevate its melting point and introduce distinct IR peaks (e.g., S=O stretches ~1150–1350 cm⁻¹) . HRMS data for analogs (e.g., [M+H]+ = 243.0695 in ) highlight precision required for structural confirmation .
Enzyme Inhibition
- MAO-B Selectivity :
- IDO1 Inhibition :
Antimicrobial Activity
Biological Activity
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[b]thiophene-2-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a thiadiazole ring fused with a benzo[b]thiophene structure, characterized by the following chemical formula:
- Molecular Formula: C₁₃H₁₇N₃O₃S
- Molecular Weight: 295.36 g/mol
This structural configuration contributes to its diverse biological activities and chemical reactivity.
The biological activity of this compound can be attributed to several key mechanisms:
- Enzyme Inhibition: The presence of the thiadiazole and amide functional groups allows for interactions with various enzymes. For instance, compounds with similar structures have been shown to inhibit specific kinases and cholinesterases, which are critical in numerous physiological processes .
- Cellular Interaction: The compound may modulate cellular pathways by binding to receptors or enzymes, affecting signal transduction and metabolic processes. This interaction can lead to altered gene expression or enzyme activity.
Biological Activity Overview
Research has indicated that compounds related to this compound exhibit a range of biological activities:
- Antimicrobial Activity: Compounds containing the benzo[b]thiophene nucleus have been evaluated for their efficacy against various bacterial strains. Notably, derivatives have shown significant inhibitory effects against Staphylococcus aureus, with minimal inhibitory concentrations (MIC) as low as 4 µg/mL reported in some studies .
- Anticancer Potential: A series of studies have explored the cytotoxic effects of related thiadiazole compounds on tumorigenic cell lines. For example, certain derivatives demonstrated selective cytotoxicity against cancer cells while sparing normal cells, indicating their potential as targeted anticancer agents .
Case Study 1: Inhibition of Cholinesterase
In a study evaluating cholinesterase inhibition, several derivatives of thiadiazole compounds were tested for their ability to inhibit acetylcholinesterase (AChE). The results indicated that some compounds had IC₅₀ values significantly lower than standard inhibitors like galantamine, suggesting strong potential for treating conditions like Alzheimer's disease .
Case Study 2: Antimicrobial Efficacy
A recent investigation focused on the antimicrobial properties of various benzo[b]thiophene derivatives. Among them, one derivative exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the therapeutic potential of these compounds in combating resistant bacterial strains .
Research Findings Summary
| Activity | Compound | MIC/IC₅₀ | Target |
|---|---|---|---|
| Antimicrobial | N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]... | 4 µg/mL | Staphylococcus aureus |
| Cholinesterase Inhibition | Various Thiourea Derivatives | < 0.004 μM | AChE |
| Cytotoxicity | Thiadiazole Derivatives | EC₅₀: 28 - 290 ng/mL | Tumorigenic Cell Lines |
Q & A
Basic Research Questions
Q. What are the key structural features and functional groups critical for the compound's reactivity?
- Methodological Answer : The compound combines a benzo[c][1,2,5]thiadiazole dioxide core with a benzo[b]thiophene carboxamide moiety. The sulfone group (2,2-dioxido) enhances electrophilicity, while the carboxamide linker facilitates hydrogen bonding. These features are critical for interactions with biological targets like enzymes or receptors .
- Characterization Example : IR and NMR spectroscopy confirm the sulfone (S=O stretch at ~1300 cm⁻¹) and carboxamide (N-H stretch at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹) groups. Multi-step synthesis often requires HPLC or column chromatography for purity (>95%) .
Q. What are standard synthetic routes for this compound?
- Methodological Answer : A typical route involves:
Core Synthesis : Condensation of 3-methylbenzo[c][1,2,5]thiadiazole dioxide with ethylenediamine derivatives under reflux in DMF .
Coupling : Amide bond formation between the thiadiazole intermediate and benzo[b]thiophene-2-carboxylic acid using EDCI/HOBt in dichloromethane .
- Optimization : Yields improve with anhydrous solvents, controlled temperatures (0–25°C), and catalyst systems (e.g., CuI for azide-alkyne cycloadditions) .
Q. How is the compound characterized spectroscopically?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.1–2.5 ppm). Anomeric protons in the carboxamide linker appear at δ 6.8–7.0 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]+ at m/z 429.08 (calc. 429.07) .
- Purity : HPLC with a C18 column (ACN/H2O gradient, 95–99% purity) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final coupling step?
- Methodological Answer :
- Solvent Screening : Replace DMF with DMSO to stabilize intermediates, reducing side reactions .
- Catalyst Systems : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig couplings (yield increases from 45% to 72%) .
- Temperature Control : Slow addition of reagents at –10°C minimizes carboxamide hydrolysis .
- Data Table :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 25°C | 45 | 90 |
| DMSO, 0°C | 72 | 98 |
Q. How to resolve contradictions in reported biological activity (e.g., IC50 variability in cancer cell lines)?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., MCF-7) and incubation times (72 hrs) to compare IC50 values .
- Structural Analysis : Substituent effects (e.g., methyl vs. ethyl groups) alter lipophilicity and target binding. For example, 3-methyl substitution improves solubility but reduces membrane permeability .
- Case Study : A 2025 study showed IC50 = 2.1 µM in HeLa cells vs. 8.5 µM in HT-29, attributed to differences in ABC transporter expression .
Q. What computational methods predict the compound’s reactivity with cysteine residues in enzyme targets?
- Methodological Answer :
- Docking Simulations : AutoDock Vina models sulfone interactions with caspase-3 (binding energy = –9.2 kcal/mol) .
- MD Simulations : GROMACS assesses stability of the enzyme-inhibitor complex over 100 ns .
Q. How to address discrepancies in NMR data for stereoisomers?
- Methodological Answer :
- Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column (hexane/EtOH, 85:15).
- NOESY : Confirm Z/E isomerism via spatial proximity of methyl and thiophene protons .
Data Contradiction Analysis
- Example : Conflicting reports on antimicrobial activity (MIC = 4 µg/mL vs. 32 µg/mL) against S. aureus:
- Root Cause : Variations in bacterial strain (ATCC 25923 vs. clinical isolates) and assay media (Mueller-Hinton vs. RPMI) .
- Resolution : Standardize CLSI guidelines for MIC testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
